molecular formula C8H11N3O3 B8690585 2-(2-Nitro-1H-imidazol-1-yl)cyclopentan-1-ol CAS No. 88135-09-5

2-(2-Nitro-1H-imidazol-1-yl)cyclopentan-1-ol

Cat. No. B8690585
CAS RN: 88135-09-5
M. Wt: 197.19 g/mol
InChI Key: CNNLTFHCFGWEMT-UHFFFAOYSA-N
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Patent
US04462992

Procedure details

A suspension of 0.339 g (3 mmol) of 2-nitroimidazole, 30 ml of ethanol, 3.5 ml of cyclopentene oxide and 0.15 g of potassium carbonate was refluxed with stirring under nitrogen for 20 hr. A clear yellow solution resulted; this was evaporated and the residue dissolved in 50 ml of chloroform and filtered. The filtrate was evaporated to yield 0.28 g (47.3%) of the title compound. It was recrystallized from ethyl acetate, mp 109° C.
Quantity
0.339 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
47.3%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[CH:9]12[O:14][CH:10]1[CH2:11][CH2:12][CH2:13]2.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[OH:14][CH:10]1[CH2:11][CH2:12][CH2:13][CH:9]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.339 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
3.5 mL
Type
reactant
Smiles
C12C(CCC1)O2
Name
Quantity
0.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
A clear yellow solution resulted
CUSTOM
Type
CUSTOM
Details
this was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50 ml of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1C(CCC1)N1C(=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.